molecular formula C15H11BrN6OS B11124722 5-(5-bromo-2-thienyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide

5-(5-bromo-2-thienyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11124722
M. Wt: 403.3 g/mol
InChI Key: SGXMHPRXOGYICU-UHFFFAOYSA-N
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Description

5-(5-bromo-2-thienyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromo-2-thienyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Core: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent.

    Coupling Reaction: The brominated thiophene is then coupled with the pyrazole core through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Triazolopyridine Moiety: The triazolopyridine moiety is synthesized separately and then attached to the pyrazole core via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 5-(5-bromo-2-thienyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways involved in diseases such as cancer and inflammation.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(5-bromo-2-thienyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby influencing various biological pathways. For example, it may inhibit kinase enzymes involved in cell signaling, leading to reduced cell proliferation in cancer.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-bromo-2-thienyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
  • 5-(5-bromo-2-thienyl)-N-(triazolylmethyl)-1H-pyrazole-3-carboxamide
  • 5-(5-chloro-2-thienyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of 5-(5-bromo-2-thienyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C15H11BrN6OS

Molecular Weight

403.3 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H11BrN6OS/c16-12-5-4-11(24-12)9-7-10(19-18-9)15(23)17-8-14-21-20-13-3-1-2-6-22(13)14/h1-7H,8H2,(H,17,23)(H,18,19)

InChI Key

SGXMHPRXOGYICU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)C3=NNC(=C3)C4=CC=C(S4)Br

Origin of Product

United States

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